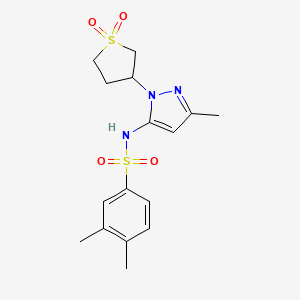

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11-4-5-15(8-12(11)2)25(22,23)18-16-9-13(3)17-19(16)14-6-7-24(20,21)10-14/h4-5,8-9,14,18H,6-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQFVAAWWZVXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can undergo further oxidation under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring .

Scientific Research Applications

Chemistry

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

- Oxidation Reactions : Leading to the formation of sulfoxides or sulfones.

- Substitution Reactions : Enabling the introduction of different functional groups onto the aromatic or pyrazole rings.

Biology

The compound has been studied for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

Medicine

Research indicates that this compound could have therapeutic applications in various diseases:

- Anticancer Properties : Similar compounds have shown potential in inducing apoptosis in cancer cells. The mechanisms may involve interactions with cellular pathways that regulate cell death.

Case Study: Anticancer Activity

A study evaluated the efficacy of similar pyrazole derivatives against cancer cell lines. Results indicated that these compounds could induce apoptosis at micromolar concentrations, suggesting a promising avenue for developing anticancer agents.

Industry

In industrial applications, this compound can be utilized in:

- Material Science : As a precursor for developing advanced materials with specific properties.

Proposed Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains like Escherichia coli and Staphylococcus aureus. |

| Anticancer | Induces apoptosis in cancer cells through specific molecular interactions. |

| Antioxidant | Exhibits antioxidant properties due to the thiophene moiety. |

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Key Observations:

The 1,1-dioxidotetrahydrothiophene moiety introduces sulfone groups, improving metabolic stability and electronic effects relative to non-oxidized heterocycles.

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods for oxadiazole-thiol derivatives , where alkylation or sulfonamide coupling is mediated by bases like K₂CO₃ in polar aprotic solvents.

- The pyrrolopyrazole in requires more complex multi-step synthesis, reflecting the challenges of fused heterocyclic systems.

Functional Implications :

- Sulfonamides are often associated with carbonic anhydrase inhibition or antibacterial activity , whereas benzamides may target proteases or kinases .

- The oxadiazole-thiol derivatives in exhibit antimicrobial properties, suggesting that pyrazole-linked sulfonamides could share similar bioactivity profiles.

Research Findings and Limitations

- Such data would clarify conformational preferences and intermolecular interactions.

- Biological Activity : The evidence lacks explicit pharmacological data for the target compound. Comparative studies with analogs (e.g., oxadiazole derivatives ) suggest testable hypotheses about its potency or toxicity.

- Synthetic Scalability : The DMF/K₂CO₃ method is scalable but may require optimization to minimize side reactions in bulk synthesis.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrazole ring , a sulfonamide group , and a tetrahydrothiophene moiety . Its molecular formula is with a molecular weight of approximately 356.41 g/mol. The presence of these functional groups suggests a multifaceted interaction profile with various biological targets.

Research indicates that compounds with similar structures often exhibit anti-inflammatory , antimicrobial , and antiviral properties. For instance, the pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The sulfonamide component may enhance the compound's ability to interact with biological targets by influencing solubility and binding affinity.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Studies have shown that substituents on the pyrazole ring can significantly affect potency and selectivity towards specific biological pathways. For example, variations in the substituents can lead to changes in inhibitory activity against certain enzymes, such as those involved in viral replication .

In Vitro Studies

A series of in vitro evaluations have demonstrated that this compound acts as an activator for G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is associated with neuroprotective effects and potential therapeutic applications in neurological disorders .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | GIRK Channel Activator | 20 |

Pharmacokinetics and Metabolic Stability

The compound has been evaluated for pharmacokinetic properties, showing promising stability in liver microsome assays. This suggests that it may have favorable absorption and metabolism profiles, making it a suitable candidate for further development .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide be optimized for higher yield?

- Methodology :

- Use a two-step approach : First, synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones. Second, introduce the sulfonamide group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Key variables to optimize :

- Solvent polarity : DMF enhances nucleophilicity of the sulfonamide group.

- Reaction time : Extended stirring (24–48 hours) improves yield in heterocyclic coupling steps .

- Yield optimization table :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 24 | 72 |

| NaHCO₃ | DMF | 48 | 65 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolve substituent effects on the pyrazole and tetrahydrothiophene rings. For example, the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) shows distinct deshielding in the 3.5–4.5 ppm range .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., expected [M+H]+ ion) and isotopic patterns to verify purity ≥95% .

- FT-IR : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyrazole C-N vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cyclooxygenase-2, a common sulfonamide target). Focus on the sulfonamide group’s hydrogen-bonding with active-site residues .

- MD (Molecular Dynamics) simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) for 100 ns to assess conformational flexibility of the tetrahydrothiophene ring .

- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. How should researchers address contradictory data in reaction pathways (e.g., unexpected by-products)?

- Methodology :

- By-product analysis : Use LC-MS or GC-MS to identify intermediates. For example, oxidation of the tetrahydrothiophene ring may generate sulfonic acid derivatives under acidic conditions .

- Mechanistic studies : Employ isotopic labeling (e.g., ¹⁸O in K₂CO₃) to trace oxygen incorporation in the sulfone group during synthesis .

- Case study : If a reaction yields <50% product, revise the stoichiometry of RCH₂Cl (1.1 mmol per 1 mmol pyrazole precursor) to minimize alkylation side reactions .

Q. What strategies improve the compound’s solubility for in vitro bioassays?

- Methodology :

- Co-solvent systems : Test DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility.

- Salt formation : React the sulfonamide with NaHCO₃ to generate a sodium salt, enhancing aqueous solubility .

- Surfactant-assisted dispersion : Use polysorbate-80 (0.1% w/v) to stabilize colloidal dispersions in PBS buffer .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

- Methodology :

- Buffer systems : Prepare solutions at pH 2 (HCl), 7.4 (PBS), and 9 (borate). Incubate at 37°C for 72 hours.

- Analytical monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products.

- Key findings : Sulfonamides typically degrade via hydrolysis at pH < 3, forming sulfonic acid and amine by-products .

Data Interpretation and Validation

Q. How to resolve discrepancies in biological activity across assays?

- Methodology :

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., celecoxib for COX-2 assays).

- Assay interference checks : Test the compound’s autofluorescence in fluorometric assays (e.g., NADH-dependent assays) .

- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.